

# Physical and chemical properties of 4-(Bromomethyl)benzamide

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## Compound of Interest

Compound Name: **4-(Bromomethyl)benzamide**

Cat. No.: **B1269819**

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An In-Depth Technical Guide to **4-(Bromomethyl)benzamide** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **4-(Bromomethyl)benzamide**, a versatile intermediate compound with significant applications in organic synthesis and drug discovery. The information is tailored for researchers, scientists, and professionals in the field of drug development.

## Core Chemical and Physical Properties

**4-(Bromomethyl)benzamide** is a substituted aromatic compound featuring a benzamide core with a reactive bromomethyl group at the para position.<sup>[1]</sup> This benzylic bromide functionality makes it a valuable electrophilic building block in synthetic chemistry.<sup>[1]</sup>

## Structural and General Information

Property	Value	Reference(s)
CAS Number	58914-40-2	<a href="#">[2]</a>
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	214.06 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	4-(bromomethyl)benzamide	<a href="#">[2]</a>
Appearance	Yellow to off-white to white solid	<a href="#">[3]</a>
Canonical SMILES	C1=CC(=CC=C1CBr)C(=O)N	<a href="#">[2]</a>
InChI Key	KXODOFITUJNMKA-UHFFFAOYSA-N	<a href="#">[2]</a>

## Physical Properties

The following table summarizes the key physical properties of **4-(Bromomethyl)benzamide**. Note that some values are predicted based on computational models.

Property	Value	Reference(s)
Melting Point	190 to 194 °C	<a href="#">[3]</a>
Boiling Point	338.4 °C at 760 mmHg (Predicted)	<a href="#">[3]</a>
Density	1.555 g/cm <sup>3</sup> (Predicted)	<a href="#">[3]</a>
Refractive Index	1.611 (Predicted)	<a href="#">[3]</a>
Solubility	Limited solubility in water; soluble in organic solvents such as ethanol and acetone. <a href="#">[4]</a>	

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-(Bromomethyl)benzamide**.

## Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides characteristic fragmentation patterns.

m/z Value	Description	Reference(s)
134	Top Peak	[2]
106	2nd Highest Peak	[2]
89	3rd Highest Peak	[2]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental data for **4-(Bromomethyl)benzamide** is not readily available, the expected proton (<sup>1</sup>H) and carbon-<sup>13</sup> (<sup>13</sup>C) NMR chemical shifts can be predicted based on its structure and data from analogous compounds.

- <sup>1</sup>H NMR:
  - A characteristic singlet for the benzylic protons (-CH<sub>2</sub>Br) is expected around  $\delta$  4.5 ppm.[5]
  - Aromatic protons will appear as a set of doublets in the  $\delta$  7.4-7.9 ppm region.
  - The amide protons (-NH<sub>2</sub>) will present as a broad singlet, with its chemical shift being solvent-dependent.
- <sup>13</sup>C NMR:
  - The benzylic carbon (-CH<sub>2</sub>Br) is anticipated to have a signal around  $\delta$  32-34 ppm.
  - Aromatic carbons will resonate in the  $\delta$  127-142 ppm range.
  - The carbonyl carbon (-C=O) signal is expected to be the most downfield, typically above  $\delta$  168 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Functional Group Vibration
3400-3100	N-H stretching (amide)
~1660	C=O stretching (amide I band)
~1610	N-H bending (amide II band)
~1400	C-N stretching
~1200	C-Br stretching
3100-3000	Aromatic C-H stretching
1600, 1475	Aromatic C=C ring stretching

## Experimental Protocols

The following sections detail methodologies for the synthesis and purification of **4-(Bromomethyl)benzamide**.

### Synthesis via Radical Bromination

This protocol describes the synthesis of **4-(Bromomethyl)benzamide** from 4-methylbenzamide using N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator. This method is adapted from a similar synthesis of 4-(bromomethyl)benzonitrile.[\[5\]](#)

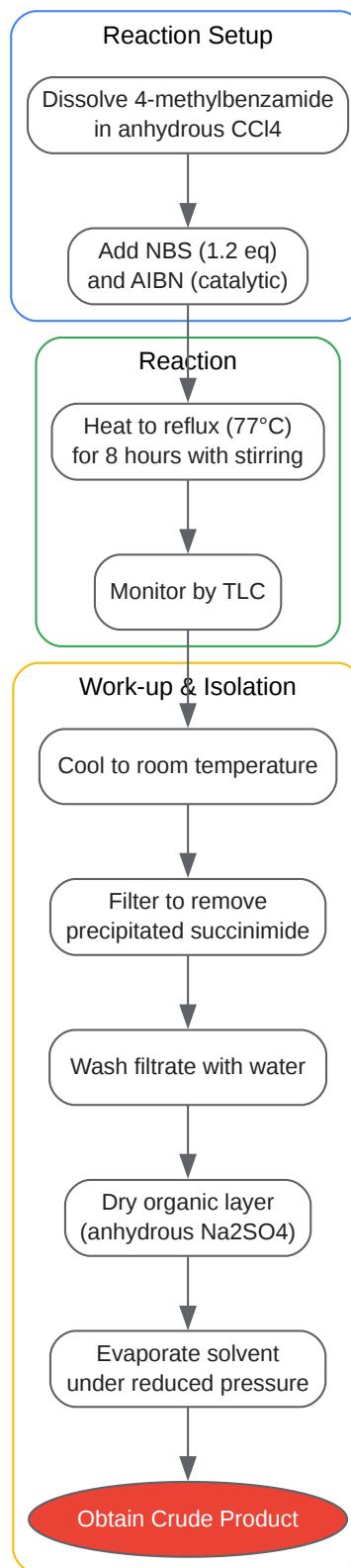
Materials:

- 4-Methylbenzamide
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN)

- Carbon tetrachloride ( $\text{CCl}_4$ ), anhydrous
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Filtration apparatus

**Procedure:**

- In a round-bottom flask, dissolve 4-methylbenzamide (1 equivalent) in anhydrous carbon tetrachloride.
- Add N-bromosuccinimide (1.2 equivalents) and a catalytic amount of AIBN to the solution.
- Attach a reflux condenser and heat the reaction mixture to reflux (approx. 77°C) with vigorous stirring for 8 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
- Filter the mixture to remove the precipitated succinimide.
- Wash the filtrate with water to remove any remaining succinimide.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude **4-(Bromomethyl)benzamide**.

[Click to download full resolution via product page](#)**Synthesis Workflow for 4-(Bromomethyl)benzamide.**

## Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.<sup>[6][7]</sup> The choice of solvent is critical; a solvent system in which the compound is soluble when hot but sparingly soluble when cold is ideal. An ethanol/water mixture is often effective for compounds of this type.<sup>[8]</sup>

### Materials:

- Crude **4-(Bromomethyl)benzamide**
- Ethanol
- Deionized water
- Erlenmeyer flasks
- Hot plate
- Büchner funnel and filter flask
- Filter paper

### Procedure:

- Place the crude product in an Erlenmeyer flask.
- Add a minimal amount of hot ethanol to dissolve the solid completely.
- If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered while hot.
- Slowly add hot deionized water dropwise to the hot ethanol solution until the solution becomes persistently cloudy (the saturation point).
- Allow the flask to cool slowly to room temperature. Crystals should begin to form.
- To maximize yield, place the flask in an ice-water bath for 15-30 minutes to complete the crystallization process.

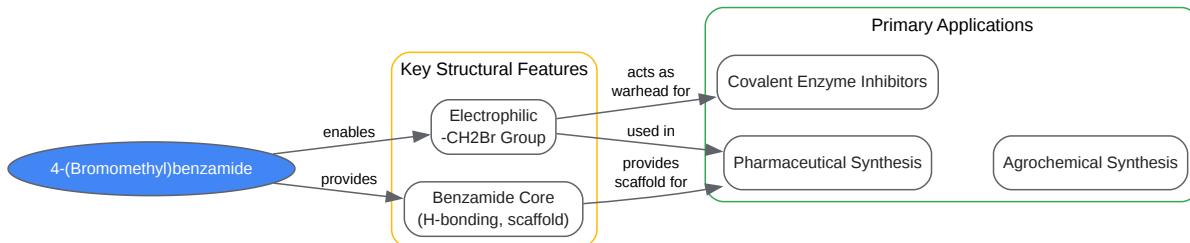
- Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
- Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
- Dry the crystals under vacuum or in a desiccator to obtain pure **4-(Bromomethyl)benzamide**.

## Chemical Reactivity and Applications in Drug Development

The reactivity of **4-(Bromomethyl)benzamide** is dominated by the electrophilic nature of the benzylic carbon, making it susceptible to nucleophilic substitution ( $S_N2$ ) reactions. This property is extensively utilized in the synthesis of more complex molecules.[1]

### Key Applications:

- Pharmaceutical Intermediate: It serves as a crucial building block for synthesizing a variety of pharmacologically active compounds.[1] The bromomethyl group allows for the attachment of this moiety to other molecules containing nucleophilic groups (e.g., amines, thiols, alcohols).
- Enzyme Inhibition: The compound and its derivatives are investigated as enzyme inhibitors. The bromomethyl group can act as an electrophilic warhead, forming a covalent bond with nucleophilic amino acid residues, such as cysteine, in the active site of an enzyme, leading to irreversible inhibition.[1][9]
- Agrochemicals: It is also used in the synthesis of various agricultural chemicals.[1]



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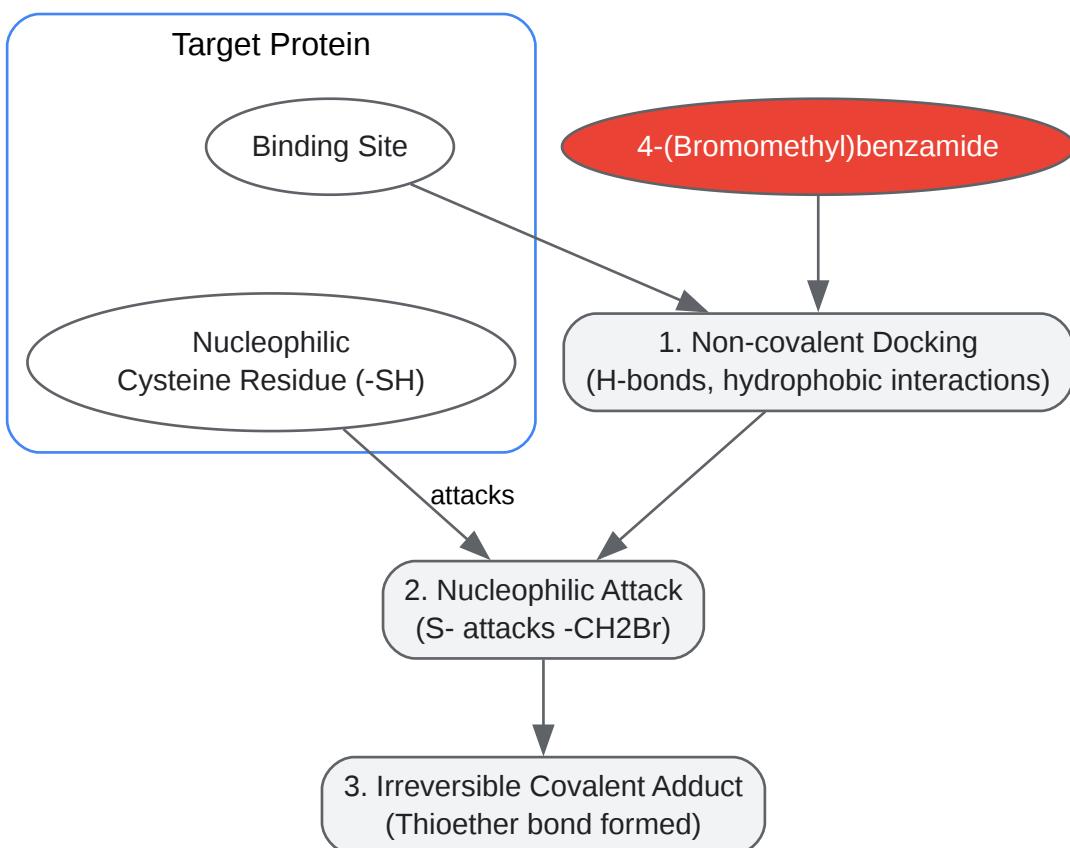
Relationship between structure and applications.

## Mechanism of Action in Biological Systems: Covalent Inhibition

In drug development, **4-(Bromomethyl)benzamide** can be considered a reactive fragment for targeting specific proteins. Its potential mechanism of action involves the covalent modification of nucleophilic residues, most notably cysteine, within a protein's binding site.<sup>[9]</sup> This leads to irreversible inhibition, which can offer advantages in terms of potency and duration of action.

The process can be described as follows:

- Non-covalent Binding: The benzamide portion of the molecule first docks into the protein's binding pocket through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions).
- Covalent Bond Formation: This initial binding event positions the reactive bromomethyl group in close proximity to a nucleophilic cysteine residue. The sulfur atom of the cysteine side chain then attacks the electrophilic benzylic carbon in an S<sub>n</sub>2 reaction, displacing the bromide ion.
- Irreversible Inhibition: The formation of a stable thioether bond results in the irreversible inactivation of the protein.



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Mechanism of Covalent Enzyme Inhibition.

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